molecular formula C15H21NO4S B6680885 3-[2-Methylpropyl-(4-oxo-4-thiophen-2-ylbutanoyl)amino]propanoic acid

3-[2-Methylpropyl-(4-oxo-4-thiophen-2-ylbutanoyl)amino]propanoic acid

Cat. No.: B6680885
M. Wt: 311.4 g/mol
InChI Key: OPOHMVQCNFPFLY-UHFFFAOYSA-N
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Description

3-[2-Methylpropyl-(4-oxo-4-thiophen-2-ylbutanoyl)amino]propanoic acid is an organic compound with a complex structure that includes a thiophene ring, a butanoyl group, and a propanoic acid moiety

Properties

IUPAC Name

3-[2-methylpropyl-(4-oxo-4-thiophen-2-ylbutanoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-11(2)10-16(8-7-15(19)20)14(18)6-5-12(17)13-4-3-9-21-13/h3-4,9,11H,5-8,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOHMVQCNFPFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CCC(=O)O)C(=O)CCC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Methylpropyl-(4-oxo-4-thiophen-2-ylbutanoyl)amino]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Attachment of the Butanoyl Group: The thiophene ring is then functionalized with a butanoyl group through Friedel-Crafts acylation using butanoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Amino Group: The resulting product is then reacted with an appropriate amine to introduce the amino group.

    Formation of the Propanoic Acid Moiety: Finally, the compound is reacted with a propanoic acid derivative to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[2-Methylpropyl-(4-oxo-4-thiophen-2-ylbutanoyl)amino]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Research may explore its potential as a drug candidate or as a lead compound for the development of new therapeutics.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[2-Methylpropyl-(4-oxo-4-thiophen-2-ylbutanoyl)amino]propanoic acid would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and the functional groups present in the compound could play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-[2-Methylpropyl-(4-oxo-4-phenylbutanoyl)amino]propanoic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

    3-[2-Methylpropyl-(4-oxo-4-thiophen-2-ylbutanoyl)amino]butanoic acid: Similar structure but with a butanoic acid moiety instead of a propanoic acid moiety.

Uniqueness

The presence of the thiophene ring in 3-[2-Methylpropyl-(4-oxo-4-thiophen-2-ylbutanoyl)amino]propanoic acid distinguishes it from similar compounds with phenyl rings, potentially imparting unique electronic and steric properties. These properties could influence its reactivity and interactions with biological targets, making it a compound of interest for further study.

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